4-{[(3-Methoxypropyl)amino]methyl}benzonitrile 4-{[(3-Methoxypropyl)amino]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812017
InChI: InChI=1S/C12H16N2O/c1-15-8-2-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

4-{[(3-Methoxypropyl)amino]methyl}benzonitrile

CAS No.:

Cat. No.: VC17812017

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

4-{[(3-Methoxypropyl)amino]methyl}benzonitrile -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 4-[(3-methoxypropylamino)methyl]benzonitrile
Standard InChI InChI=1S/C12H16N2O/c1-15-8-2-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3
Standard InChI Key NNHCZIJCVALTTH-UHFFFAOYSA-N
Canonical SMILES COCCCNCC1=CC=C(C=C1)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula, C₁₂H₁₆N₂O, corresponds to a 204.27 g/mol molecular weight . Key structural components include:

  • Benzonitrile moiety: A benzene ring with a nitrile (-C≡N) group at the para position .

  • 3-Methoxypropylamino methyl group: A methylene bridge (-CH₂-) connecting the benzene ring to a 3-methoxypropylamine substituent .

The IUPAC name is 4-[(3-methoxypropylamino)methyl]benzonitrile, and its canonical SMILES notation is N#CC1=CC=C(CNCCCOC)C=C1 .

Physicochemical Properties

  • Purity: Commercial batches typically exceed 95% purity, with some suppliers offering ≥97% .

  • Storage: Stable under recommended conditions (cool, dry environment) .

  • Hazard Profile: Classified as a skin and eye irritant (GHS Category 2/2A) with potential respiratory effects (GHS Category 3) .

Synthesis and Purification

Reaction Pathways

The compound is synthesized via a nucleophilic substitution reaction between 4-cyanobenzyl chloride and 3-methoxypropylamine in dichloromethane, facilitated by triethylamine. The general steps include:

  • Activation: 4-Cyanobenzyl chloride reacts with triethylamine to form a reactive intermediate.

  • Substitution: 3-Methoxypropylamine displaces the chloride, forming the target compound .

  • Workup: The crude product is neutralized and purified via column chromatography.

Optimization and Yield

  • Solvent Systems: Dichloromethane or ethyl acetate are preferred for their polarity and compatibility with amine reactants .

  • Yield: Reported yields range from 85–92%, depending on reaction time and temperature .

Biological Activities and Applications

Industrial and Research Uses

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and heterocyclic compounds .

  • Material Science: Nitrile groups contribute to polymer stability, suggesting applications in specialty coatings .

Comparative Analysis with Structural Isomers

3-{[(3-Methoxypropyl)amino]methyl}benzonitrile (CAS 1038236-06-4)

  • Structural Difference: Amino-methyl group at the meta position .

  • Reactivity: Altered electronic effects due to substitution pattern influence nucleophilic attack sites .

Property4-Substituted Isomer3-Substituted Isomer
Melting PointNot reportedNot reported
Boiling Point~213°C (estimated) ~210°C (estimated)
Purity≥95% ≥97%

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